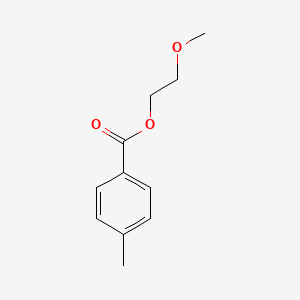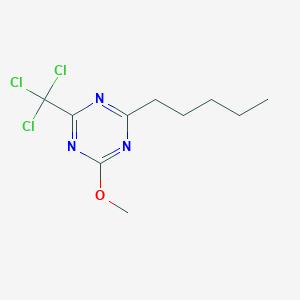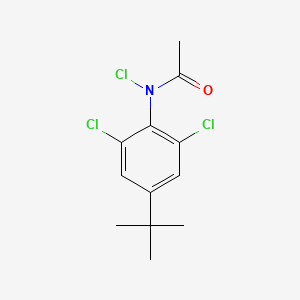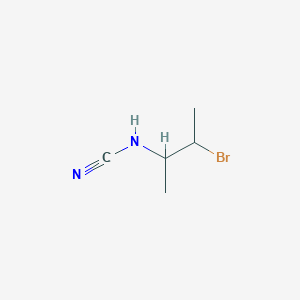
2,2'-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one) is an organic compound with a unique structure that features two cyclopentenone rings connected by an ethane bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one) typically involves the reaction of 5-methylcyclopent-2-en-1-one with ethane-1,2-diol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2,2’-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of study in medicinal chemistry.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals.
Industry: The compound can be used in the production of advanced materials, such as polymers and resins.
Mécanisme D'action
The mechanism by which 2,2’-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one) exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to participate in multiple pathways, including:
Enzyme Inhibition: It may inhibit specific enzymes by binding to their active sites.
Receptor Binding: The compound can interact with cellular receptors, modulating their activity.
Signal Transduction: It may influence signal transduction pathways, affecting cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-2-cyclopenten-1-one: A structurally related compound with a single cyclopentenone ring.
1,2-Bis(diphenylphosphino)ethane: Another compound with an ethane bridge but different functional groups.
Ethanol, 2,2’-[1,2-ethanediylbis(oxy)]bis-, diacetate: A compound with an ethane bridge and ester functional groups.
Uniqueness
2,2’-(Ethane-1,2-diyl)bis(5-methylcyclopent-2-en-1-one) is unique due to its dual cyclopentenone rings connected by an ethane bridge, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for various applications in research and industry.
Propriétés
| 92000-45-8 | |
Formule moléculaire |
C14H18O2 |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
5-methyl-2-[2-(4-methyl-5-oxocyclopenten-1-yl)ethyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C14H18O2/c1-9-3-5-11(13(9)15)7-8-12-6-4-10(2)14(12)16/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Clé InChI |
VLRIYTOKIGGDEN-UHFFFAOYSA-N |
SMILES canonique |
CC1CC=C(C1=O)CCC2=CCC(C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)


![N-(3-Hydroxypropyl)-5-[(oxiran-2-yl)methoxy]-1H-indole-2-carboxamide](/img/structure/B14352472.png)


